

In Vitro Characterization of Velagliflozin Proline: A Technical Guide

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Compound of Interest

Compound Name: Velagliflozin proline

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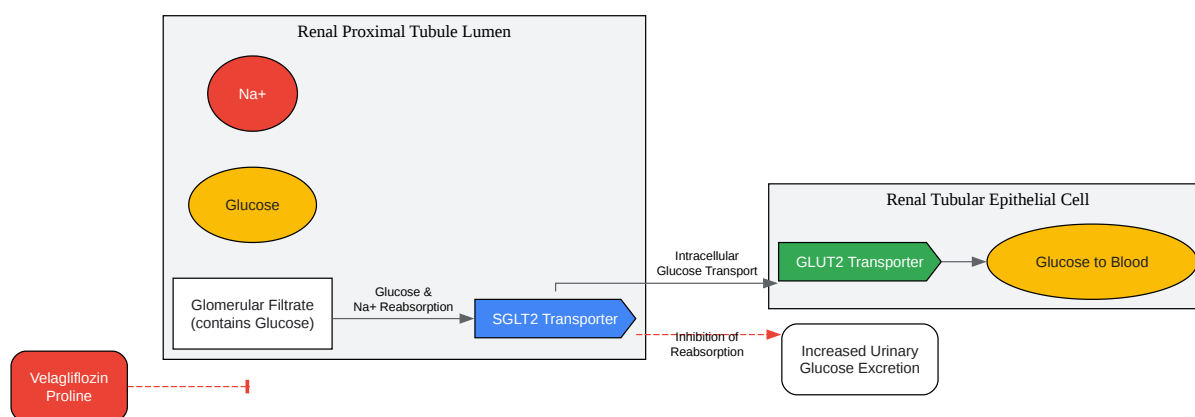
Introduction

Velagliflozin proline is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2, primarily expressed in the proximal renal tubules, is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the circulation. By inhibiting SGLT2, Velagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism of action makes SGLT2 inhibitors a cornerstone in the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the in vitro characterization of **Velagliflozin proline**, including its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Action: SGLT2 Inhibition

Velagliflozin proline exerts its therapeutic effect by selectively targeting and inhibiting SGLT2. This inhibition prevents the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.[1] While specific quantitative data on the in vitro inhibitory constants (IC₅₀ or K_i) and the precise selectivity of Velagliflozin for SGLT2 over SGLT1 have not been publicly reported, its classification as a potent and selective SGLT2 inhibitor is well-established. [1][2]

The signaling pathway of SGLT2 inhibition is direct and does not involve complex intracellular signaling cascades for its primary effect. The binding of Velagliflozin to SGLT2 directly blocks the transporter's function.



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Mechanism of Action of **Velagliflozin Proline**.

Quantitative In Vitro Activity Data

As of the latest available information, specific IC₅₀ or K_i values for **Velagliflozin proline** against human SGLT1 and SGLT2 have not been published in peer-reviewed literature. One report explicitly states that the fold receptor selectivity of velagliflozin is not reported.[2]

For comparative purposes, the table below summarizes the reported IC₅₀ values for other well-characterized SGLT2 inhibitors. This data provides a context for the expected potency and selectivity of compounds in this class.

Compound	hSGLT1 IC50 (nM)	hSGLT2 IC50 (nM)	Selectivity (SGLT1/SGLT2)
Canagliflozin	663 ± 180	4.2 ± 1.5	~158
Dapagliflozin	~1400	~1.2	~1200
Empagliflozin	8300	3.1	~2700
Sotagliflozin	36	1.8	20

Note: Data compiled from various sources.[3][4] The experimental conditions under which these values were determined may vary.

Experimental Protocols for In Vitro Characterization

The in vitro characterization of SGLT2 inhibitors like **Velagliflozin proline** typically involves cell-based assays that measure the uptake of a labeled glucose analog in cells expressing the target transporter. Below are detailed methodologies for common assays.

Cell Culture and Transporter Expression

A crucial first step is the use of a stable cell line overexpressing the human SGLT1 and SGLT2 transporters. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose.

Protocol:

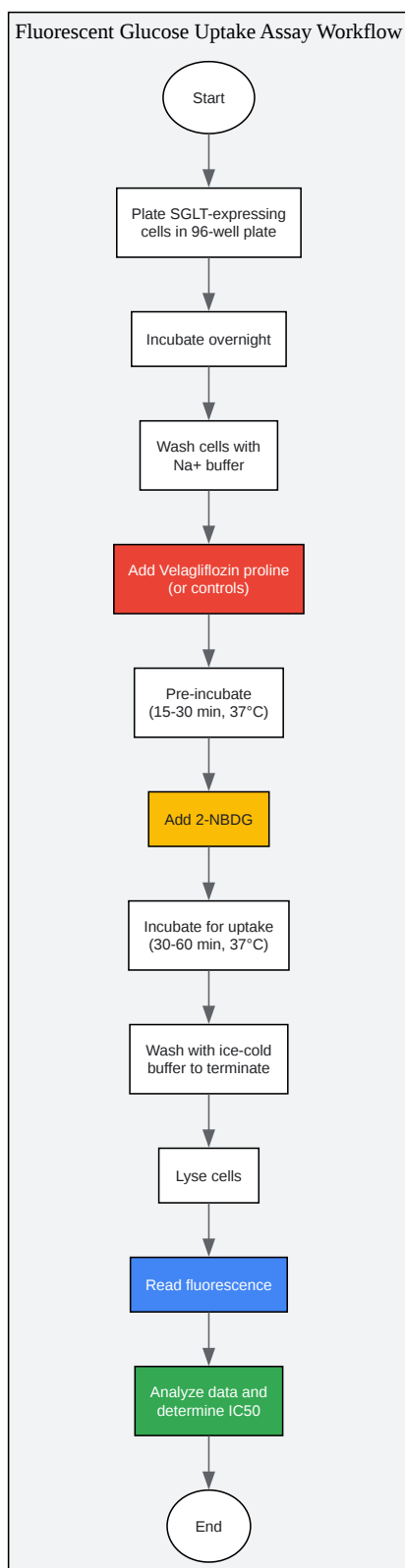
- Culture CHO or HEK293 cells in a suitable growth medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.
- Transfect the cells with expression vectors containing the full-length cDNA of human SGLT1 or SGLT2.
- Select for stably transfected cells using an appropriate selection marker (e.g., G418).
- Verify the expression and correct membrane localization of the SGLT transporters using methods such as Western blotting or immunofluorescence.

Fluorescent Glucose Analog Uptake Assay

This non-radioactive assay utilizes a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake.

Protocol:

- Cell Plating: Seed the SGLT1- or SGLT2-expressing cells into 96-well black, clear-bottom plates and allow them to adhere overnight.
- Compound Incubation:
 - Wash the cells with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).
 - Pre-incubate the cells with varying concentrations of **Velagliflozin proline** (or other test compounds) for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Phlorizin).
- Glucose Uptake:
 - Add the fluorescent glucose analog (e.g., 50 μ M 2-NBDG) to each well and incubate for 30-60 minutes at 37°C.
- Signal Detection:
 - Terminate the uptake by washing the cells with ice-cold buffer.
 - Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/535 nm).
- Data Analysis:
 - Normalize the fluorescence signal to the vehicle control.
 - Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Workflow for a fluorescent glucose uptake assay.

Radiolabeled Glucose Uptake Assay

This is a traditional and highly sensitive method for measuring glucose transport. It involves the use of a radiolabeled glucose analog, such as ^{14}C - α -methyl-D-glucopyranoside (^{14}C -AMG), a non-metabolizable substrate of SGLT transporters.

Protocol:

- Cell Plating and Compound Incubation: Follow steps 1 and 2 as described for the fluorescent assay, using appropriate microplates (e.g., 24-well plates).
- Glucose Uptake:
 - Add ^{14}C -AMG (typically at a concentration close to its K_m) to each well and incubate for a defined period (e.g., 30-60 minutes) at 37°C .
- Termination and Lysis:
 - Rapidly terminate the uptake by aspirating the uptake solution and washing the cells multiple times with ice-cold, sodium-free buffer.
 - Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
- Scintillation Counting:
 - Transfer the cell lysates to scintillation vials.
 - Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Determine the amount of ^{14}C -AMG uptake (in dpm or cpm).
 - Normalize the data to the vehicle control and calculate the IC_{50} value as described for the fluorescent assay.

Conclusion

Velagliflozin proline is a potent SGLT2 inhibitor that effectively reduces renal glucose reabsorption. While specific in vitro inhibitory data for **Velagliflozin proline** is not publicly available, the experimental protocols outlined in this guide provide a robust framework for its characterization. The use of cell-based assays with either fluorescent or radiolabeled glucose analogs allows for the determination of the compound's potency and selectivity, which are critical parameters in the drug development process. Further research and publication of these specific values for **Velagliflozin proline** would be beneficial for the scientific community.

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